molecular formula C10H15BrClNO2 B5126097 [(2-BROMO-4,5-DIMETHOXYPHENYL)METHYL](METHYL)AMINE HYDROCHLORIDE

[(2-BROMO-4,5-DIMETHOXYPHENYL)METHYL](METHYL)AMINE HYDROCHLORIDE

Cat. No.: B5126097
M. Wt: 296.59 g/mol
InChI Key: SYZULIPTQCLZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLAMINE HYDROCHLORIDE is an organic compound with the molecular formula C10H15BrClNO2 It is a derivative of phenethylamine, characterized by the presence of bromo and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-BROMO-4,5-DIMETHOXYPHENYL)METHYLAMINE HYDROCHLORIDE typically involves multiple steps. One common route includes the bromination of 4,5-dimethoxybenzyl alcohol, followed by the conversion of the resulting bromo compound to the corresponding amine. The final step involves the formation of the hydrochloride salt. The reaction conditions often require the use of solvents such as dichloromethane and reagents like hydrobromic acid and methylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLAMINE HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenethylamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLAMINE HYDROCHLORIDE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (2-BROMO-4,5-DIMETHOXYPHENYL)METHYLAMINE HYDROCHLORIDE involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLAMINE HYDROCHLORIDE can be compared with other similar compounds, such as:

The uniqueness of (2-BROMO-4,5-DIMETHOXYPHENYL)METHYLAMINE HYDROCHLORIDE lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(2-bromo-4,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2.ClH/c1-12-6-7-4-9(13-2)10(14-3)5-8(7)11;/h4-5,12H,6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZULIPTQCLZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1Br)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.